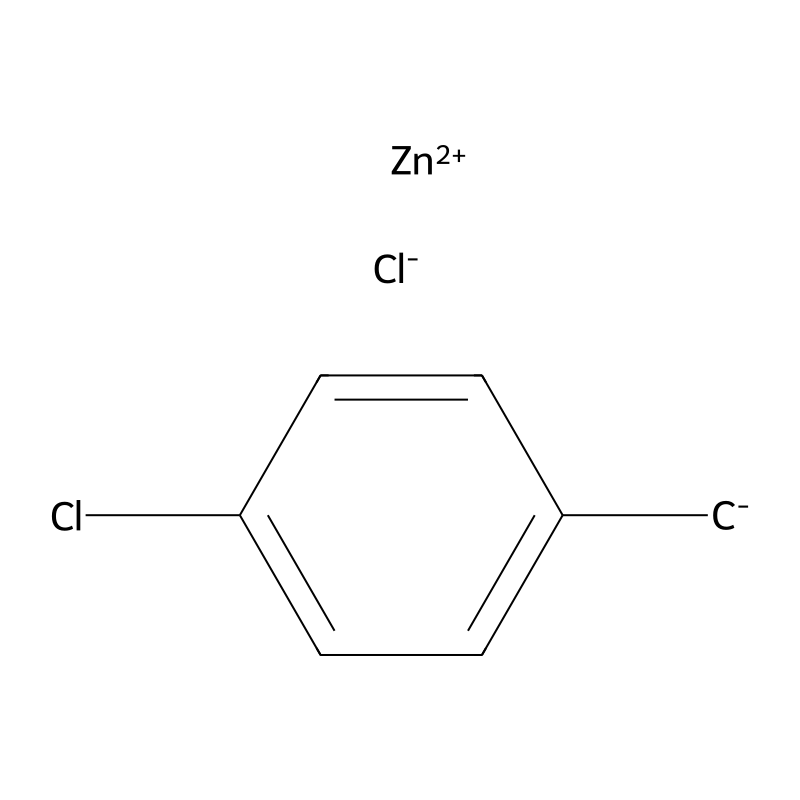

4-Chlorobenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chlorobenzylzinc chloride is a specialized organozinc reagent primarily used for forming new carbon-carbon bonds in organic synthesis. As a class, organozinc compounds are known to be less reactive and therefore more chemoselective than analogous Grignard or organolithium reagents, allowing for broader functional group tolerance in reactions like the Negishi cross-coupling.[1][2] This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF), providing a convenient, ready-to-use format for laboratory and process scale applications.[3][4]

References

While 4-chlorobenzylmagnesium chloride (a Grignard reagent) can be used for similar carbon-carbon bond formations, it is not a direct substitute for 4-chlorobenzylzinc chloride due to significant differences in reactivity and functional group tolerance. Grignard reagents are more basic and nucleophilic, leading to incompatibility with sensitive functional groups like esters, amides, and nitriles, which the milder organozinc reagent tolerates.[5] This lower basicity of benzylzinc halides is critical in reactions involving substrates with even mildly acidic protons (e.g., alcohols, anilines), preventing deprotonation and side reactions that would lower the yield with a Grignard equivalent.[6] Therefore, selecting the zinc-based reagent is a deliberate choice for syntheses requiring higher chemoselectivity and compatibility with complex, functionalized molecules.

Superior Chemoselectivity: Tolerates Acidic Protons Where Grignard Reagents Fail

Benzylzinc halides demonstrate significantly lower kinetic basicity compared to other organometallics, enabling high-yield couplings in the presence of acidic N-H and O-H protons. In a palladium-catalyzed Negishi coupling, 2-chlorobenzylzinc chloride reacted with 4-bromobenzyl alcohol to produce the desired product in 98% yield.[1] A similar reaction with a more basic Grignard reagent would be compromised by deprotonation of the alcohol, leading to significantly lower yields of the target molecule.

| Evidence Dimension | Yield in Negishi Coupling with Acidic Substrate |

| Target Compound Data | 98% yield (using 2-chlorobenzylzinc chloride with 4-bromobenzyl alcohol) |

| Comparator Or Baseline | Grignard reagents (qualitatively known to be incompatible with unprotected acidic protons) |

| Quantified Difference | Enables near-quantitative yield in a reaction class not feasible for more basic organometallics. |

| Conditions | Pd(OAc)2 (1 mol %), S-Phos (2 mol %) catalyst system, slow addition of zinc reagent. |

This allows for the direct use of unprotected functionalized substrates, eliminating the need for protection/deprotection steps and improving process efficiency.

Process Advantage: Efficient Synthesis via LiCl-Mediated Zinc Insertion

The preparation of benzylzinc chlorides is greatly accelerated and improved by the presence of lithium chloride (LiCl). The direct insertion of zinc dust into 2-chlorobenzyl chloride in THF at 25°C in the presence of LiCl reached 99% conversion.[1] In contrast, the same reaction performed without LiCl is slow and incomplete. This LiCl-mediated method enables the reliable, high-yield production of the reagent, which is critical for its commercial availability and lot-to-lot consistency as a procured solution.

| Evidence Dimension | Yield of Organozinc Reagent Formation |

| Target Compound Data | 99% yield (for 2-chlorobenzylzinc chloride) |

| Comparator Or Baseline | Slow and incomplete reaction without LiCl |

| Quantified Difference | Qualitatively changes the reaction from inefficient to nearly quantitative. |

| Conditions | Zinc dust (1.5 equiv), LiCl (1.5 equiv), THF, 25 °C, 3.5 h. |

This robust synthesis ensures the high quality and reliability of the commercially available reagent, which is a key procurement consideration over less stable or inconsistently prepared alternatives.

High-Yield Coupling with Functionalized Electrophiles

The utility of benzylzinc chlorides is demonstrated in their high-efficiency coupling with electron-poor and functionalized aryl halides. In a representative Negishi coupling, a benzylzinc chloride reagent reacted with ethyl 4-iodobenzoate in the presence of a palladium catalyst to give the diarylmethane product in 97% yield.[1] This showcases the reagent's ability to couple efficiently even when the electrophile contains an ester group, a functionality that can be problematic for more reactive organometallics.

| Evidence Dimension | Yield in Negishi Coupling with Ester-Containing Aryl Halide |

| Target Compound Data | 97% yield |

| Comparator Or Baseline | More reactive organometallics (e.g., Grignards) which risk side reactions with ester groups. |

| Quantified Difference | Maintains high yield in the presence of a potentially reactive functional group. |

| Conditions | Pd(PPh3)4 (2 mol %), 60 °C, 5 h, coupling with ethyl 4-iodobenzoate. |

For buyers synthesizing complex molecules like pharmaceutical intermediates, this high tolerance for common functional groups ensures predictable, high-yield outcomes without redesigning the substrate.

Synthesis of Complex Diarylmethanes with High Functional Group Tolerance

This reagent is the right choice for palladium-catalyzed Negishi cross-coupling reactions with aryl or vinyl halides that contain sensitive functional groups such as esters, ketones, unprotected alcohols, or anilines. Its low basicity prevents side reactions, ensuring high yields where more reactive Grignard or organolithium reagents would fail or require multi-step protection-deprotection strategies.[1]

Late-Stage Functionalization in Medicinal Chemistry Programs

In the synthesis of pharmaceutical intermediates and active ingredients, this compound allows for the late-stage introduction of the 4-chlorobenzyl moiety onto a complex, highly functionalized core structure. The chemoselectivity of the organozinc reagent is critical for preserving the integrity of the existing molecular architecture, making it a reliable tool for structure-activity relationship (SAR) studies.

Process Development and Scale-Up Requiring Consistent Reagent Performance

For industrial and pilot-scale syntheses, procuring a well-defined, solution-based reagent like 4-chlorobenzylzinc chloride is advantageous. Its reliable preparation method ensures high purity and consistent reactivity, minimizing batch-to-batch variability compared to the in-situ generation of organometallic reagents, which can be sensitive to process parameters.[5]

References

- [1] Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters, 10(13), 2793–2796.

- [2] Krasovskiy, A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1131–1134.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive